molecular formula C15H17N5O B565189 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1215573-50-4

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B565189
CAS No.: 1215573-50-4
M. Wt: 283.335
InChI Key: XPHBZJQJIHQPIR-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and it includes functional groups such as an amino group, a tert-butyl group, and a hydroxyphenyl group. These functional groups contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, a common route involves the condensation of 3-amino-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization with a nitrile or amidine under acidic or basic conditions.

The introduction of the tert-butyl group can be achieved through alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The hydroxyphenyl group is typically introduced via electrophilic aromatic substitution reactions, where the pyrazolo[3,4-d]pyrimidine core is reacted with a phenol derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk chemicals and solvents that are readily available and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halides (e.g., bromine or chlorine) in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of a nitro group would yield an amino derivative.

Scientific Research Applications

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding, particularly in the context of kinase inhibitors.

    Industry: The compound can be used in the development of new agrochemicals or pharmaceuticals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyphenyl groups can form hydrogen bonds with active site residues, while the tert-butyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit the activity of target enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine: can be compared with other pyrazolo[3,4-d]pyrimidine derivatives that have different substituents at the amino, tert-butyl, or hydroxyphenyl positions.

    4-Amino-1-methyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound has a methyl group instead of a tert-butyl group, which can affect its hydrophobic interactions and binding affinity.

    4-Amino-1-tert-butyl-3-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine: This derivative has the hydroxy group at a different position on the phenyl ring, which can influence its reactivity and biological activity.

Uniqueness

The presence of the tert-butyl group in this compound provides steric hindrance that can enhance its selectivity and binding affinity for specific molecular targets. Additionally, the hydroxyphenyl group can participate in hydrogen bonding, further contributing to its unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-6-4-5-7-10(9)21/h4-8,21H,1-3H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBAYHPGAUAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.